molecular formula C9H10N2OS B13866314 1,2,3,6-Tetrahydropyridin-5-yl(1,3-thiazol-2-yl)methanone

1,2,3,6-Tetrahydropyridin-5-yl(1,3-thiazol-2-yl)methanone

Cat. No.: B13866314
M. Wt: 194.26 g/mol
InChI Key: PGFJKAFHPDJFSS-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydropyridin-5-yl(1,3-thiazol-2-yl)methanone is a heterocyclic compound that combines the structural features of tetrahydropyridine and thiazole rings. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6-Tetrahydropyridin-5-yl(1,3-thiazol-2-yl)methanone typically involves the reaction of 1,2,3,6-tetrahydropyridine with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydropyridin-5-yl(1,3-thiazol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF or electrophilic substitution using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,2,3,6-Tetrahydropyridin-5-yl(1,3-thiazol-2-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydropyridin-5-yl(1,3-thiazol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydropyridine: Another tetrahydropyridine derivative with different biological activities.

    1,3-Thiazole: A simpler thiazole compound with diverse applications in medicinal chemistry.

    1,2,3,6-Tetrahydropyridine-4-one: A related compound with distinct chemical properties and applications.

Uniqueness

1,2,3,6-Tetrahydropyridin-5-yl(1,3-thiazol-2-yl)methanone is unique due to its combined tetrahydropyridine and thiazole moieties, which confer specific chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic effects compared to simpler compounds.

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

1,2,3,6-tetrahydropyridin-5-yl(1,3-thiazol-2-yl)methanone

InChI

InChI=1S/C9H10N2OS/c12-8(9-11-4-5-13-9)7-2-1-3-10-6-7/h2,4-5,10H,1,3,6H2

InChI Key

PGFJKAFHPDJFSS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(=C1)C(=O)C2=NC=CS2

Origin of Product

United States

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